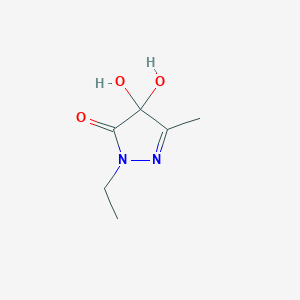
1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent oxidation. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield different hydroxy or amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolones, hydroxy derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Studied for its potential therapeutic applications.
Uniqueness: 1-Ethyl-4,4-dihydroxy-3-methyl-1H-pyrazol-5(4H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities compared to other pyrazolones
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-ethyl-4,4-dihydroxy-5-methylpyrazol-3-one |
InChI |
InChI=1S/C6H10N2O3/c1-3-8-5(9)6(10,11)4(2)7-8/h10-11H,3H2,1-2H3 |
InChI Key |
FZZLRVUVWHWTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(C(=N1)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



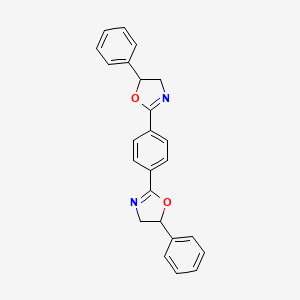
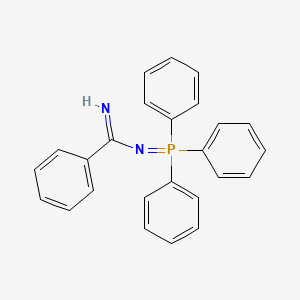
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
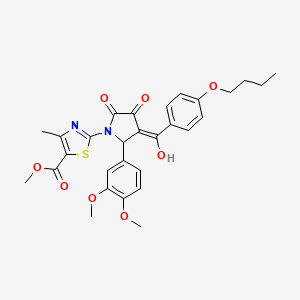
![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)

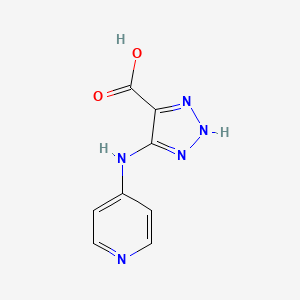
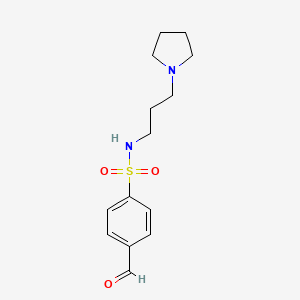
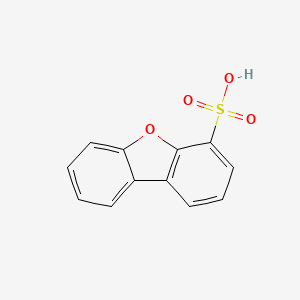
![5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde](/img/structure/B15208233.png)
![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)
